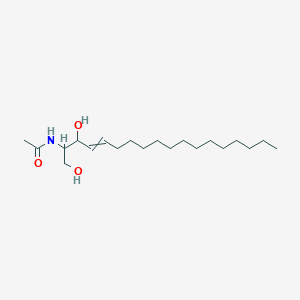
TCO-PEG5 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TCO-PEG5 acid, also known as trans-cyclooctene-polyethylene glycol5 acid, is a compound that contains a trans-cyclooctene moiety and a terminal carboxylic acid. The trans-cyclooctene group is known for its high reactivity in bioorthogonal chemistry, particularly in inverse electron demand Diels-Alder reactions. The polyethylene glycol spacer provides water solubility and flexibility, making this compound a valuable reagent in various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG5 acid typically involves the conjugation of trans-cyclooctene with polyethylene glycol and a terminal carboxylic acid. The process begins with the activation of the carboxylic acid group using reagents such as N-hydroxysuccinimide (NHS) or carbodiimides like EDC or DCC. The activated carboxylic acid then reacts with the amine group of polyethylene glycol to form an amide bond. The trans-cyclooctene moiety is introduced through a subsequent reaction with the polyethylene glycol derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in organic solvents under inert atmosphere to prevent oxidation and other side reactions .
化学反应分析
Types of Reactions
TCO-PEG5 acid primarily undergoes bioorthogonal reactions, particularly the inverse electron demand Diels-Alder reaction with tetrazines. This reaction is highly specific and efficient, forming a stable pyridazine product and releasing nitrogen gas .
Common Reagents and Conditions
Reagents: Tetrazines, N-hydroxysuccinimide, carbodiimides (EDC, DCC)
Conditions: Organic solvents, inert atmosphere, room temperature to mild heating
Major Products
The major product of the reaction between this compound and tetrazines is a stable pyridazine derivative. This product is formed through a concerted reaction mechanism that eliminates nitrogen gas .
科学研究应用
TCO-PEG5 acid is widely used in scientific research due to its unique properties and reactivity. Some of its applications include:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.
Industry: Applied in the production of advanced materials and surface modifications.
作用机制
The mechanism of action of TCO-PEG5 acid involves its high reactivity in bioorthogonal reactions. The trans-cyclooctene moiety undergoes an inverse electron demand Diels-Alder reaction with tetrazines, forming a stable pyridazine product. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The polyethylene glycol spacer provides water solubility and flexibility, enhancing the compound’s compatibility with various biomolecules .
相似化合物的比较
TCO-PEG5 acid is unique due to its combination of a highly reactive trans-cyclooctene moiety and a flexible, water-soluble polyethylene glycol spacer. Similar compounds include:
TCO-PEG4-NHS ester: Contains a shorter polyethylene glycol spacer and an NHS ester group for amine coupling.
TCO-PEG4-VC-PAB-MMAE: A conjugate used in antibody-drug conjugates with a cleavable linker and a microtubule inhibitor.
TCO-PEG3-Biotin: Contains a biotin moiety for affinity purification and labeling.
These compounds share the trans-cyclooctene moiety but differ in their functional groups and applications, highlighting the versatility and specificity of this compound .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO9/c24-21(25)8-10-27-12-14-29-16-18-31-19-17-30-15-13-28-11-9-23-22(26)32-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,23,26)(H,24,25)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQBLSTVIDRIKQ-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B8114621.png)
![2-[2-[2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol](/img/structure/B8114629.png)

![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8114643.png)

![Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B8114653.png)





![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114712.png)


